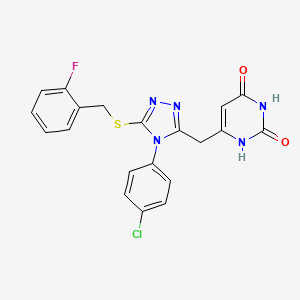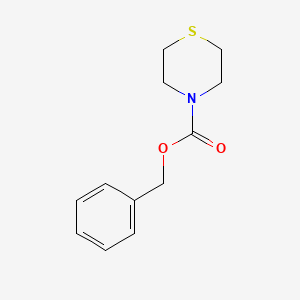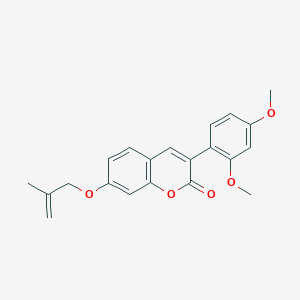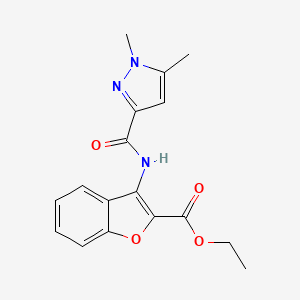![molecular formula C15H7ClF3N5OS B2695504 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303150-41-6](/img/structure/B2695504.png)
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine
カタログ番号 B2695504
CAS番号:
303150-41-6
分子量: 397.76
InChIキー: WMFCTAQSHVPDHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a complex organic compound . It has a molecular weight of 397.762 . The compound is part of the pyridine family, which are aromatic compounds that contain a nitrogen atom .
Synthesis Analysis
The synthesis of this compound could involve several steps. One possible method could involve the use of 2-Chloro-5-(trifluoromethyl)pyridine as a starting material . This compound could then undergo a series of reactions to introduce the other functional groups present in the final compound .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several different functional groups present. These include a pyridine ring, a triazolopyrimidine ring, and a furyl group . The presence of these groups could have significant effects on the compound’s properties and reactivity.Chemical Reactions Analysis
The compound’s chemical reactivity would likely be influenced by the presence of the various functional groups. For example, the pyridine ring could undergo electrophilic substitution reactions, while the sulfanyl group could participate in oxidation and reduction reactions .Physical And Chemical Properties Analysis
The compound has a density of 1.7±0.1 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available from the current data .科学的研究の応用
Synthesis and Labeling
- Radiolabeling for Receptor Studies: Triazolopyrimidine derivatives, such as SCH 58261, have been synthesized and radiolabeled for use in receptor binding studies, indicating their utility in pharmacological research for characterizing receptor subtypes, such as the A2A adenosine receptor antagonist activity (Baraldi et al., 1996).
Chemical Synthesis and Characterization
- Novel Synthetic Pathways: Research has focused on developing new methods for synthesizing triazolopyrimidine derivatives, showcasing their importance in generating compounds with potential biological activities. This includes investigations into their antitumor, antiviral, herbicidal, and fungicidal properties (Fizer et al., 2013).
- Metal-Free Synthesis Approaches: Innovative approaches for the synthesis of biologically important triazolopyrimidines through metal-free methods have been explored, emphasizing the efficiency and environmental friendliness of such processes (Zheng et al., 2014).
Pharmacological and Biological Applications
- Antimicrobial Activity: Several triazolopyrimidine compounds have been synthesized and evaluated for their antimicrobial properties, indicating the potential use of these compounds in developing new antibacterial agents (Abdel-Motaal & Raslan, 2014).
- Potential Antiasthma Agents: Triazolopyrimidines have been identified as mediator release inhibitors, suggesting their application in treating asthma through the inhibition of cellular responses to mediators (Medwid et al., 1990).
Structural and Analytical Studies
- Crystal Structure Analysis: The crystal structures of triazolopyrimidine derivatives have been elucidated, contributing to the understanding of their chemical behavior and potential for interactions in biological systems (Hu et al., 2005).
特性
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF3N5OS/c16-9-6-8(15(17,18)19)7-21-12(9)26-14-22-13-20-4-3-10(24(13)23-14)11-2-1-5-25-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFCTAQSHVPDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



![2-[2-hydroxy-3-(phenylamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2695423.png)
![1-[3-(Oxolan-3-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2695425.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2695428.png)

![2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2695436.png)

![diethyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2695439.png)
![1-(4-(Tert-butyl)phenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2695440.png)
![N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2695441.png)


